1-庚基-3-甲基咪唑鎓溴;99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

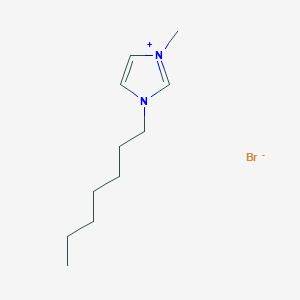

1-Heptyl-3-methylimidazolium bromide is an ionic compound with the molecular formula C11H21BrN2 . It has an average mass of 261.202 Da and a monoisotopic mass of 260.088806 Da .

Molecular Structure Analysis

The molecular structure of 1-Heptyl-3-methylimidazolium bromide consists of a heptyl (seven carbon alkyl) group and a methyl group attached to an imidazolium ring, along with a bromide ion . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

1-Heptyl-3-methylimidazolium bromide is likely to be a viscous liquid or solid at room temperature . The low-temperature heat capacities of similar ionic liquids have been measured, and the standard molar heat capacity was determined to be 679.438 J K^-1 mol^-1 .科学研究应用

合成和结晶介质

1-庚基-3-甲基咪唑鎓溴用作配位聚合物的合成和结晶的反应介质。一个值得注意的例子涉及到它在合成配位聚合物方面与1-丁基-3-甲基咪唑鎓和1,4-苯二甲酸酯一起使用,从而产生一种热稳定的化合物,在室温下表现出蓝色发射(廖和黄,2006)。

对生化标志物的影响

研究了咪唑鎓溴离子液体对鱼类生化标志物的影响,表明了潜在的生物毒性。这项研究使用的是1-烷基-3-甲基咪唑鎓溴,重点是它们对淡水鱼的抗氧化状态的影响。还进行了量子化学计算,以解释实验结果,并深入了解这些离子液体的环境行为和归宿(王等人,2014)。

热力学性质

广泛研究了1-烷基-3-甲基咪唑鎓溴在水溶液和非水溶液中的热力学性质,揭示了溶质-溶剂和溶质-溶质相互作用的信息。这项研究深入了解了这些离子液体的热力学行为,将它们的性质与电解质、聚合物和表面活性剂等其他溶液的性质进行了比较(萨德吉、舍卡里和侯赛尼,2009)。

在化学合成中的作用

1-庚基-3-甲基咪唑鎓溴还被用作离子液体,以促进3-氨基咪唑并[1,2-a]吡啶的一锅合成,展示了其作为化学合成过程中有效介质的潜力。在这种情况下,反应后处理很简单,并且离子液体可以从产品中分离出来并重复使用,展示了它的实用性和可持续性(沙阿巴尼、索莱马尼和马莱基,2006)。

安全和危害

未来方向

The future directions of research on 1-Heptyl-3-methylimidazolium bromide and similar ionic liquids could involve exploring their potential applications in various fields, such as green solvents, functional materials, and reaction media for chemical synthesis . Further studies on their thermodynamic properties and potential uses in energy storage devices could also be beneficial .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Heptyl-3-methylimidazolium bromide involves the reaction of 1-Methylimidazole with 1-Bromohexane in the presence of a base to form 1-Heptyl-3-methylimidazolium bromide.", "Starting Materials": [ "1-Methylimidazole", "1-Bromohexane", "Base (such as potassium hydroxide or sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1-Methylimidazole in a suitable solvent, such as acetonitrile or ethanol.", "Step 2: Add 1-Bromohexane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as potassium hydroxide or sodium hydroxide, to the reaction mixture and stir for several more hours.", "Step 4: Extract the product with a suitable solvent, such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 1-Heptyl-3-methylimidazolium bromide in 99% purity." ] } | |

CAS 编号 |

343851-32-1 |

分子式 |

C11H23BrN2 |

分子量 |

263.22 g/mol |

IUPAC 名称 |

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |

InChI |

InChI=1S/C11H22N2.BrH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |

InChI 键 |

WXAJYJJTRNUTCV-UHFFFAOYSA-N |

SMILES |

CCCCCCCN1C=C[N+](=C1)C.[Br-] |

规范 SMILES |

CCCCCCC[NH+]1CN(C=C1)C.[Br-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

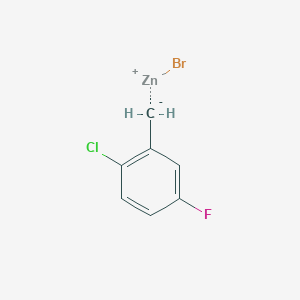

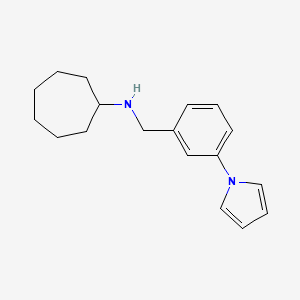

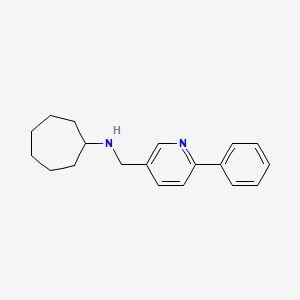

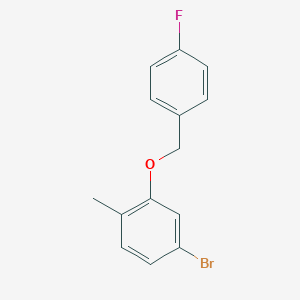

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)

![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)

![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)